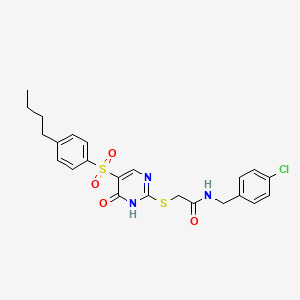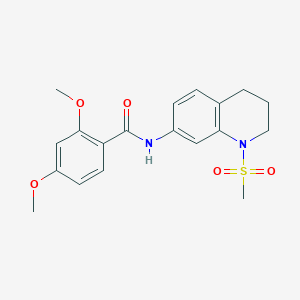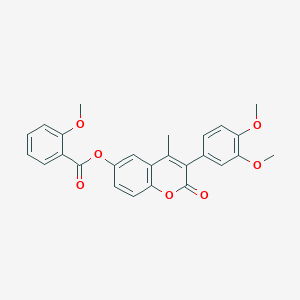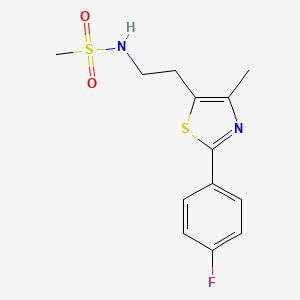
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is notable for its potential biological activities and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthranilic acid derivatives and substituted benzaldehydes.
Cyclization: The resulting intermediate undergoes cyclization to form the quinoline core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the quinoline core, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of complex organic molecules .
科学的研究の応用
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of extracellular signal-regulated kinases 1/2 (ERK1/2), which play a crucial role in cell signaling pathways related to cell growth and differentiation . By inhibiting these kinases, the compound can exert antineoplastic effects, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide: This compound has similar structural features but with a hydroxyethyl group instead of a methoxyphenyl group.
4-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-3-methoxybenzamide: This compound has a similar quinoline core but with different substituents on the benzamide moiety.
Uniqueness
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C23H18N2O4 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C23H18N2O4/c1-29-17-11-7-8-15(14-17)24-22(27)20-21(26)18-12-5-6-13-19(18)25(23(20)28)16-9-3-2-4-10-16/h2-14,26H,1H3,(H,24,27) |
InChIキー |
UXKFGTWLRVZINV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Ethyl-N-(2-methoxyphenyl)-7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-A]quinoxaline]-1-carboxamide](/img/structure/B14972244.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14972248.png)

![N-{3-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide](/img/structure/B14972267.png)
![N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide](/img/structure/B14972270.png)

![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14972280.png)


![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14972298.png)

![3-[4-(2-Nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B14972305.png)

![N-(2,5-dimethylphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14972314.png)
